Benzocaine N-|A-D-Glucoside
Overview
Description
Benzocaine N-|A-D-Glucoside is a chemically modified version of benzocaine, a well-known ester local anesthetic. In this compound, a β-D-glucoside moiety is attached to the nitrogen atom of the parent benzocaine molecule. This glycosylation significantly impacts the compound’s physical and chemical properties, particularly enhancing its solubility in aqueous environments .
Scientific Research Applications
Benzocaine N-|A-D-Glucoside has several applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and their effects on physical properties.
Biology: Investigated for its potential as a prodrug that can release benzocaine upon enzymatic cleavage of the glucoside moiety.
Medicine: Explored for its enhanced solubility and potential use in topical formulations for pain relief.
Mechanism of Action
Target of Action
Benzocaine N-β-D-Glucoside is a derivative of Benzocaine, which is a local anesthetic used in the management of pain control . It belongs to the ester local anesthetic class of medications . The primary targets of Benzocaine are the sodium channels in nerve cells .
Mode of Action
Benzocaine diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions . Nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses .
Biochemical Pathways
The biochemical pathways affected by Benzocaine involve the transmission of impulses along nerve fibers and at nerve endings . Electrophilic and nucleophilic reactions of Benzocaine are common procedures to construct a library of Benzocaine derivatives, which have promising features that could be correlated with their biological activities .
Pharmacokinetics
Benzocaine undergoes ester hydrolysis to form 4-aminobenzoic acid, acetylation to form acetylbenzocaine, or N-hydroxylation to form benzocaine hydroxide . 4-aminobenzoic acid can be acetylated or acetylbenzocaine can undergo ester hydrolysis to form 4-acetaminobenzoic acid .
Result of Action
The result of Benzocaine’s action is the temporary relief of pain and itching associated with minor burns, sunburn, scrapes and insect bites or minor skin irritations . It is commonly used for local anesthesia in many over-the-counter products .
Action Environment
The action, efficacy, and stability of Benzocaine N-β-D-Glucoside can be influenced by various environmental factors. It is recommended to store Benzocaine N-β-D-Glucoside at a temperature of 2-8°C .
Safety and Hazards
The safety data sheet for Benzocaine N-Glucoside advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
The development of the next generation of drugs that can selectively target one of the nine types of voltage-gated sodium channel expressed in the body requires a much better understanding of how current channel blockers work . This understanding can help uncover ways to selectively target different human channels .
Biochemical Analysis
Biochemical Properties
Benzocaine N-|A-D-Glucoside plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to inhibit acetylcholine esterase, cyclooxygenase, and fatty acid transport proteins . These interactions suggest that this compound may possess anti-inflammatory and antimicrobial properties, similar to its precursor, benzocaine . The nature of these interactions involves both electrophilic and nucleophilic reactions, which are common in the synthesis and activity of benzocaine derivatives .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of short-chain fatty acids, which are crucial for maintaining energy balance and normal physiological functions . Additionally, this compound may impact glucose and lipid metabolism, potentially offering therapeutic benefits for metabolic disorders .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits acetylcholine esterase, which is involved in neurotransmission . This inhibition can result in prolonged nerve signal transmission, contributing to its anesthetic effects. Furthermore, this compound may alter gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable, but it can degrade under certain conditions . Long-term exposure to this compound may lead to changes in cellular function, including alterations in metabolic activity and gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits its intended therapeutic effects, such as pain relief and anti-inflammatory properties . At higher doses, it can cause adverse effects, including methemoglobinemia and other toxic reactions . Understanding the dosage-dependent effects is essential for determining the safe and effective use of this compound in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydrolysis to produce para-aminobenzoic acid and other metabolites . These metabolites can then enter various metabolic pathways, influencing metabolic flux and metabolite levels . The interaction with enzymes such as glucosidases and glucosyltransferases plays a crucial role in its metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The glucoside moiety of the compound enhances its water solubility, improving its bio-distribution and metabolism . This property is particularly beneficial for its therapeutic applications, as it allows for more efficient delivery to target tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. It is primarily localized in the cytoplasm, where it can interact with various enzymes and proteins . Additionally, the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzocaine N-|A-D-Glucoside typically involves the glycosylation of benzocaine. One common method is the reaction of benzocaine with a glucosyl donor under acidic or basic conditions to form the glycosidic bond. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid, or by bases such as sodium hydroxide .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Benzocaine N-|A-D-Glucoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound back to its parent amine form.
Substitution: Nucleophilic substitution reactions can occur at the glucoside moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent amine compounds.
Substitution: Various substituted glucosides.
Comparison with Similar Compounds
Procaine: Another ester local anesthetic with a similar structure but without the glucoside moiety.
Tetracaine: A more potent ester local anesthetic with a longer duration of action.
Uniqueness: Benzocaine N-|A-D-Glucoside is unique due to its glycosylation, which enhances its solubility and potentially modifies its pharmacokinetic profile. This modification can lead to improved delivery and efficacy in certain applications compared to its non-glycosylated counterparts .
Properties
IUPAC Name |
ethyl 4-[[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO7/c1-2-22-15(21)8-3-5-9(6-4-8)16-14-13(20)12(19)11(18)10(7-17)23-14/h3-6,10-14,16-20H,2,7H2,1H3/t10?,11-,12+,13?,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FREAPVFREJJKCA-OONHEIRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N[C@H]2C([C@H]([C@@H](C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747088 | |
Record name | N-[4-(Ethoxycarbonyl)phenyl]-beta-D-threo-hexopyranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28315-50-6 | |
Record name | N-[4-(Ethoxycarbonyl)phenyl]-beta-D-threo-hexopyranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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